Escopamina Sulfato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

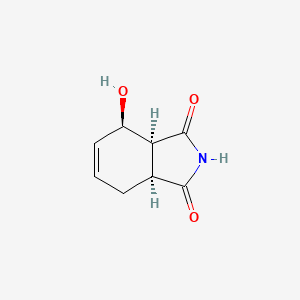

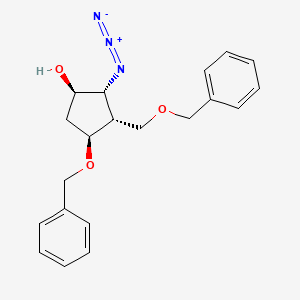

- Scopolamine is synthesized using 6,7-dehydrotropine as a key intermediate. Various methods, including Rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson–Schopf reaction, have been evaluated for constructing the tropane core, which is essential for scopolamine's structure (Nocquet & Opatz, 2016).

Molecular Structure Analysis

- The stereochemistry of scopolamine, particularly its tropine residue, conforms to expected structural characteristics, with the six-membered ring in a chair conformation. This structure has been confirmed through chemical means and X-ray crystallographic studies (Muhtadi & Hassan, 1990).

Chemical Reactions and Properties

- Scopolamine undergoes various chemical reactions, such as oxidative demethylation, which is mediated by cytochrome P-450 subfamily enzymes. This reaction is significant in the metabolism of scopolamine (Lochner & Thompson, 2016).

Physical Properties Analysis

- Scopolamine occurs as a viscous liquid and forms a crystalline monohydrate. Its hydrobromide salt, scopolamine hydrobromide, appears as rhombic crystals or a white crystalline powder, slightly efflorescent in dry air, and has a very bitter taste (Muhtadi & Hassan, 1990).

Chemical Properties Analysis

- Scopolamine's chemical properties are characterized by its binding to muscarinic receptors, acting as a nonselective muscarinic antagonist. It exhibits both peripheral antimuscarinic properties and central sedative, antiemetic, and amnestic effects. Its interaction with these receptors is fundamental to its therapeutic applications (Renner, Oertel, & Kirch, 2005).

Aplicaciones Científicas De Investigación

Tratamiento de las Náuseas y los Vómitos Postoperatorios

La escopamina se utiliza ampliamente en el campo médico para el tratamiento de las náuseas y los vómitos postoperatorios {svg_1}. Actúa como antagonista competitivo en los receptores muscarínicos de acetilcolina, exhibiendo un efecto parasimpaticolítico {svg_2}.

Mareo por Movimiento

La escopamina también se utiliza para tratar el mareo por movimiento {svg_3}. Es más potente que la hiosciamina para suprimir la salivación y dilatar las pupilas, y posee efectos depresores centrales incluso a bajas dosis terapéuticas {svg_4}.

Espasmos Gastrointestinales, Renales y Biliares

La escopamina se ha utilizado para tratar los espasmos gastrointestinales, renales y biliares {svg_5}. Sus propiedades anticolinérgicas ayudan a relajar los músculos en estas áreas, reduciendo los espasmos y el dolor asociado {svg_6}.

Aplicación Externa para el Alivio del Dolor

La escopamina se puede aplicar externamente para huesos rotos, inflamaciones y también en casos de dolor de estómago o artrítico {svg_7}. Esto proporciona un método no invasivo para el alivio del dolor para los pacientes {svg_8}.

Efectos Antidepresivos

La investigación ha indicado que la escopamina ejerce efectos antidepresivos de intensidad variable {svg_9}. Puede administrarse por vía oral, intramuscular o intravenosa, sola o en combinación con otros antidepresivos {svg_10}.

Producción Sintética para Mayor Disponibilidad

Los investigadores han desarrollado un método eficiente y totalmente sintético para producir escopamina {svg_11}. Esto disminuye la dependencia de los cultivos medicinales y aumenta la disponibilidad, lo que permite una mayor investigación sobre otros usos {svg_12}.

Posible Contramedida para la Exposición a Agentes Nerviosos

Además de sus usos de tratamiento actuales, la escopamina y otros derivados de las solanáceas pueden ser contramedidas útiles para la exposición a agentes nerviosos {svg_13}. Esta es un área potencial para futuras investigaciones {svg_14}.

Sustrato para Fármacos Semisintéticos

La escopamina se utiliza como sustrato para fármacos semisintéticos como el bromuro de tiotropo o el bromuro de escopamina-N-butilo {svg_15}. Esto amplía sus aplicaciones en el desarrollo de nuevos productos farmacéuticos {svg_16}.

Mecanismo De Acción

Target of Action

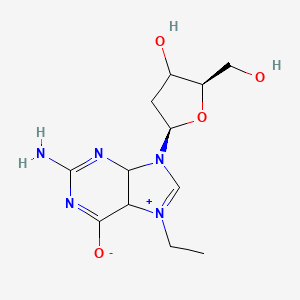

Scopolamine Sulfate, also known as hyoscine, is a tropane alkaloid that primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .

Mode of Action

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors . It structurally mimics the natural neurotransmitter acetylcholine, thereby inhibiting the action of acetylcholine at its receptors . This results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .

Biochemical Pathways

Scopolamine’s action affects various biochemical pathways. It is known to be mainly biosynthesized in the roots, from where it is transported to the leaves, its main storage location . The compound’s interaction with its targets can instigate calcium-induced redox imbalance, inflammation, and cell-death pathways leading to various physiological effects .

Pharmacokinetics

The pharmacokinetics of Scopolamine Sulfate differ substantially between different dosage routes . After oral administration, the bioavailability is limited, ranging between 3 and 27% . The half-life of Scopolamine is approximately 9.5 hours when administered transdermally . The drug is metabolized in the liver and excreted in urine .

Result of Action

Scopolamine’s action results in various molecular and cellular effects. It inhibits the migration of certain cancer cells, such as lung cancer cells . It also has anticholinergic effects, which are used in the treatment of nausea and vomiting associated with motion sickness and postoperative nausea and vomiting .

Action Environment

Environmental factors such as light intensity and nitrogen supply have a significant impact on Scopolamine’s production and action . Light intensity and daily exposure to light majorly affect Scopolamine production, whereas temperature shows a minor influence . Nitrogen positively affects biomass production but is negatively correlated with Scopolamine content .

Análisis Bioquímico

Biochemical Properties

Scopolamine Sulfate acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Cellular Effects

Scopolamine Sulfate influences cell function by altering cell signaling pathways. By blocking the action of acetylcholine, it can affect various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Scopolamine Sulfate exerts its effects through binding interactions with muscarinic acetylcholine receptors. This binding inhibits the action of acetylcholine, leading to changes in gene expression and cellular function .

Metabolic Pathways

Scopolamine Sulfate is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

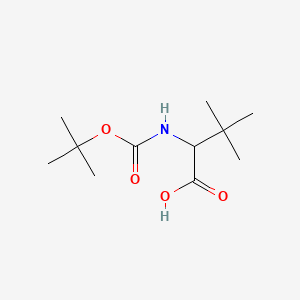

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine Sulfate involves the esterification of tropic acid with scopine followed by the sulfation of the resulting product.", "Starting Materials": [ "Tropic acid", "Scopine", "Sulfuric acid", "Methanol", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Tropic acid is esterified with methanol in the presence of sulfuric acid to form methyl tropate.", "Step 2: Scopine is reacted with methyl tropate in the presence of sodium hydroxide to form scopolamine.", "Step 3: Scopolamine is sulfated with sulfuric acid to form Scopolamine Sulfate.", "Step 4: The resulting Scopolamine Sulfate is purified and isolated." ] } | |

Número CAS |

866926-81-0 |

Fórmula molecular |

C₁₇H₂₁NO₇S |

Peso molecular |

383.42 |

Sinónimos |

α-[(Sulfooxy)methyl]benzeneacetic Acid C-[(1α,2α,4α,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl] Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)